Tert-butyl 2-oxopyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H15NO3. It is commonly used in organic synthesis and is known for its role as a protecting group for amines in peptide synthesis. The compound is characterized by its white or colorless to light yellow appearance and is typically stored under inert gas conditions to prevent degradation .
Mechanism of Action
Target of Action
Tert-butyl 2-oxopyrrolidine-1-carboxylate, also known as 1-Boc-2-pyrrolidinone , is a chemical compound used in various biochemical and organic synthesis applications
Mode of Action
It is known that the compound plays a crucial role in the synthesis of highly functionalized 2-pyrrolidones , which are key intermediates in the synthesis of a variety of bioactive compounds.
Result of Action
The compound is a key reagent in the synthesis of highly functionalized 2-pyrrolidones , which are known to have various bioactive properties.
Action Environment
This compound is sensitive to air and heat . It should be stored under inert gas at a temperature between 0-10°C . In acidic conditions (pH < 2), the Boc protecting group, which is part of the compound’s structure, may undergo hydrolysis, reducing the compound’s stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-oxopyrrolidine-1-carboxylate can be synthesized through various methods. One common synthetic route involves the oxidation of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester using Dess-Martin periodinane as the oxidizing agent. The reaction is carried out in dichloromethane at room temperature for 16 hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar oxidation reactions. The compound is purified through techniques such as flash chromatography using silica gel and eluting with a mixture of ethyl acetate and n-hexane .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex molecules.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It participates in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Dess-Martin periodinane for oxidation and various reducing agents for reduction reactions. The conditions for these reactions typically involve room temperature and the use of organic solvents such as dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions can yield highly functionalized n-acyl-2-vinylpyrrolidine .
Scientific Research Applications
Tert-butyl 2-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs and therapeutic agents by serving as an intermediate in the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-2-pyrrolidinone: Similar in structure and used for similar applications.
N-Boc-4-oxo-L-proline methyl ester: Another compound with a similar protecting group function.
Uniqueness
Tert-butyl 2-oxopyrrolidine-1-carboxylate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .
Properties
IUPAC Name |
tert-butyl 2-oxopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJYYMXBCYYXPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235235 | |
Record name | tert-Butyl 2-oxo-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85909-08-6 | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85909-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-oxo-1-pyrrolidinecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085909086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl 2-oxo-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-oxopyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.063 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-BUTYL 2-OXO-1-PYRROLIDINECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GS4FVG7EW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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